(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester
Overview
Description
“(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
Pyrazole derivatives are synthesized from carboxylic acids and alcohols . The process involves monocarboxylic acids, in which the hydrogen atom is substituted with an alkyl radical . Esters also undergo hydrolysis reactions, i.e., disintegration under the influence of water molecules, as a result of which the carboxylic acid and alcohol are reconstituted . The hydrolysis of esters is relatively easy and it can be accelerated by the introduction of hydrogen or hydroxide ions into the system .
Chemical Reactions Analysis
Esters, including “this compound”, can undergo various chemical reactions. One such reaction is hydrolysis, where the ester is split with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .
Scientific Research Applications
Parabens and Environmental Impact
Parabens, structurally similar to "(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester" due to their ester functionalities, are extensively used as preservatives in cosmetics, food, and pharmaceuticals. Research highlights their occurrence, fate, and behavior in aquatic environments, indicating their ubiquitous presence due to continuous introduction and their biodegradability. Studies suggest a need for further investigation into their chlorinated by-products and potential health risks (Haman, Dauchy, Rosin, & Munoz, 2015).
Lactic Acid Derivatives and Green Chemistry
Lactic acid is a key hydroxycarboxylic acid produced via biomass fermentation. It serves as a precursor for various chemicals like pyruvic acid, acrylic acid, and lactate ester through green chemistry routes. These derivatives highlight the potential of biotechnological processes in replacing chemical routes for the production of environmentally friendly and sustainable chemicals (Gao, Ma, & Xu, 2011).
Pyrazolines and Neurodegenerative Disease Research
Pyrazolines, featuring a core structure potentially related to "this compound," have shown significant biological activities, especially in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective properties, including inhibition of acetylcholine esterase and monoamine oxidase, underscore the importance of pyrazoline derivatives in medicinal chemistry and drug development (Ahsan et al., 2022).
Phthalic Acid Esters and Biological Activities
Phthalic acid esters, although different in application, share some structural similarities with esters in general. Research into naturally occurring phthalic acid esters reveals their presence in various plants, microorganisms, and algae, with studies suggesting potential biosynthesis in nature. Their allelopathic, antimicrobial, and insecticidal activities indicate a complex role in ecosystems and suggest a reconsideration of their classification as solely human-made pollutants (Huang et al., 2021).
properties
IUPAC Name |
ethyl 2-(1H-pyrazol-4-yloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-11-7(10)5-12-6-3-8-9-4-6/h3-4H,2,5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEIHKLFAVSGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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